Mepiprazole-d8 Dihydrochloride
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Overview
Description
Mepiprazole-d8 Dihydrochloride is a deuterated form of Mepiprazole, a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative that mediates a weak inhibitory action on the uptake of serotonin on hypothalamic neurons . This compound is primarily used in scientific research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mepiprazole-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Mepiprazole molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents under specific conditions.
Formation of Pyrazolyl-Alkyl-Piperazine: The deuterated precursors undergo a series of reactions to form the pyrazolyl-alkyl-piperazine structure.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Continuous Reaction Processes: The deuterated intermediates are processed through continuous reaction systems to ensure high yield and purity.
Purification and Crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Mepiprazole-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Scientific Research Applications
Mepiprazole-d8 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to understand the interaction of deuterated drugs with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug stability and efficacy
Mechanism of Action
Mepiprazole-d8 Dihydrochloride acts as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. This mechanism is similar to that of its non-deuterated counterpart, Mepiprazole .
Comparison with Similar Compounds
Similar Compounds
- Acaprazine
- Enpiprazole
- Lorpiprazole
- Tolpiprazole
Uniqueness
Mepiprazole-d8 Dihydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific fields. The deuterium atoms also provide a distinct advantage in studying drug metabolism and pharmacokinetics compared to its non-deuterated counterparts .
Properties
CAS No. |
1323239-85-5 |
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Molecular Formula |
C16H21ClN4 |
Molecular Weight |
312.871 |
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)/i7D2,8D2,9D2,10D2 |
InChI Key |
DOTIMEKVTCOGED-UFBJYANTSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Synonyms |
1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine-d8 Hydrochloride; _x000B_1-(m-Chlorophenyl)-4-[2-(5-methylpyrazol-3-yl)ethyl]piperazine-d8; H 4007-d8; Psigodal-d8; Quiadon-d8; |
Origin of Product |
United States |
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